molecular formula C9H6BrF3N2O3 B2800500 2-Acetamido-5-bromo-3-nitrobenzotrifluoride CAS No. 179062-00-1

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Cat. No.: B2800500
CAS No.: 179062-00-1
M. Wt: 327.057
InChI Key: BBTWQPVLHGAKHG-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C9H6BrF3N2O3 and a molecular weight of 327.0547 . This compound is characterized by the presence of acetamido, bromo, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves multiple steps, typically starting with the bromination of a suitable precursor followed by nitration and acetamidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .

Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-Acetamido-5-bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetamido group can undergo oxidation to form different functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamido-5-bromo-3-nitrobenzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Acetamido-5-bromo-3-nitrobenzotrifluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical reactivity and applications.

Properties

IUPAC Name

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTWQPVLHGAKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-acetamido-5-bromobenzotrifluoride (665 mg, 2.436 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.4 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 700 mg (90%) of crude 2-acetamido-5-bromo-3-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to offer 610 mg (78.8%) of pure compound as white needles. Mp: 193°-5° C., 1H NMR (CDCl3): δ 2.250 (s, 3H), 7.346 (s, 1H), 8.039 (s, 1H); 8.247 (s, 1H).
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

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